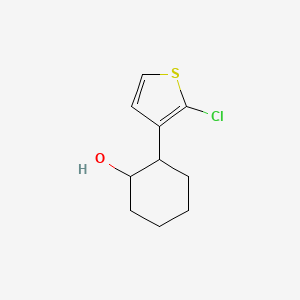

2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol

Description

2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol is a substituted cyclohexanol derivative featuring a chlorothiophene ring at the 2-position of the cyclohexane backbone. The chlorothiophene moiety confers unique electronic and steric properties, which may influence reactivity, intermolecular interactions (e.g., hydrogen bonding, π-stacking), and biological activity .

Properties

Molecular Formula |

C10H13ClOS |

|---|---|

Molecular Weight |

216.73 g/mol |

IUPAC Name |

2-(2-chlorothiophen-3-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H13ClOS/c11-10-8(5-6-13-10)7-3-1-2-4-9(7)12/h5-7,9,12H,1-4H2 |

InChI Key |

OIZDAFYHANCBLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=C(SC=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol typically involves two main synthetic steps:

- Halogenation of thiophene derivatives to introduce the chlorine atom at the 2-position of the thiophene ring.

- Coupling or addition of the cyclohexanol moiety at the 3-position of the chlorothiophene ring.

The synthetic routes generally employ halogenation reactions, organometallic coupling, or nucleophilic substitution, followed by reduction or hydroxylation to install the cyclohexanol group.

Halogenation of Thiophene Ring

Halogenation of thiophenes, particularly chlorination at the 2-position, can be achieved via electrophilic aromatic substitution or halodecarboxylation methods.

Electrophilic chlorination : Using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions to selectively chlorinate the 2-position of thiophene rings.

Decarboxylative halogenation : According to recent comprehensive reviews on decarboxylative halogenation, aromatic acids can be converted to organohalides via Barton ester intermediates or silver salt-mediated halodecarboxylation, which can be adapted for thiophene derivatives bearing carboxyl groups.

Formation of the Cyclohexanol Substituent

The attachment of the cyclohexanol group at the 3-position of 2-chlorothiophene can be approached via:

- Nucleophilic substitution or addition reactions involving cyclohexanone or cyclohexanol derivatives.

- Catalytic oxidative coupling : Using transition metal catalysts such as copper acetate or cerium ammonium nitrate (CAN) to promote C–C bond formation between thiophene and cyclohexanol precursors under mild conditions.

For example, a sequential one-pot synthesis protocol reported in recent literature uses catalytic amounts of CAN and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as oxidants to facilitate coupling reactions involving cyclohexanone derivatives and heteroaryl substrates under oxygen atmosphere at elevated temperatures (around 100 °C), followed by chromatographic purification to afford cyclohexanol-functionalized heterocycles in high yields (81–89%).

Representative Synthetic Procedure

A generalized procedure adapted from recent ACS publications for related cyclohexanol-substituted heterocycles can be outlined as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-chlorothiophene derivative (0.2 mmol), CAN (20 mol%), TEMPO (20 mol%), TBAB (100 mg), stir at 100 °C for 3 h under O2 atmosphere | Oxidative coupling to form dehydrogenated intermediate |

| 2 | Addition of cyclohexanone or 1,3-cyclohexadione (0.2 mmol), NH4OAc (10 equiv), choline chloride:PTSA (1:1 mmol, 200 mg), maintain 100 °C for 4 h under O2 | Cyclization and hydroxylation to form cyclohexanol moiety |

| 3 | Work-up with water and extraction with dichloromethane, drying over Na2SO4 | Isolation of crude product |

| 4 | Purification by silica gel column chromatography | Obtain pure 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol |

This method provides an efficient route with yields typically ranging from 81% to 89% for similar cyclohexanol-substituted heterocycles.

Analysis of Preparation Methods

Catalysts and Reaction Conditions

- Catalysts : Cerium ammonium nitrate (CAN) and copper acetate are effective catalysts for oxidative coupling and cyclization reactions.

- Oxidants : TEMPO serves as a mild oxidant facilitating selective oxidation without over-oxidation.

- Solvent and Atmosphere : Reactions are commonly conducted in the presence of oxygen atmosphere to assist oxidative steps; solvents such as dichloromethane are used for extraction and purification.

- Temperature : Elevated temperatures (~100 °C) promote reaction kinetics and product formation.

Yield and Purity

- Reported yields for similar cyclohexanol-substituted heterocycles are high (81–89%), indicating efficient conversion.

- Purification via silica gel chromatography ensures high purity of the final compound.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| One-pot sequential synthesis reduces reaction steps and purification stages | Requires careful control of oxygen atmosphere and temperature |

| Use of mild oxidants and catalysts minimizes side reactions | Some reagents (e.g., CAN) may be sensitive to moisture or require special handling |

| High yields and selectivity | Scale-up may require optimization for industrial applications |

Comparative Data Table of Preparation Methods

Summary and Outlook

The preparation of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol is effectively achieved through oxidative coupling strategies employing cerium ammonium nitrate and TEMPO catalysts under oxygen atmosphere, offering high yields and operational simplicity. Alternative methods such as electrophilic chlorination and decarboxylative halogenation provide complementary approaches depending on substrate availability and desired scale.

Further research could optimize catalyst loadings, explore greener solvents, and scale up the process for industrial applications. The integration of heterogeneous catalysts like β-cyclodextrin-SO3H, proven effective in related halogenation reactions, may also enhance sustainability and catalyst recyclability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 2-(2-Chlorothiophen-3-yl)cyclohexanone.

Reduction: Formation of 2-(2-Chlorothiophen-3-yl)cyclohexane.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol

A positional isomer, 2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol (CAS 1698640-02-6), shares the same molecular formula (C₁₀H₁₃ClOS) and weight (216.73 g/mol) but differs in the chlorine and thiophene ring substitution pattern. Key differences include:

- Synthetic Accessibility: Positional isomers often require distinct synthetic routes, though none are explicitly detailed for either compound in the evidence.

- Biological Activity : Isomerism can significantly impact pharmacological properties, as seen in other drug analogs (e.g., venlafaxine isomers) .

Table 1: Comparison of Chlorothiophene-Substituted Cyclohexanols

Sulfonyl-Substituted Cyclohexanols

Compounds such as 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol and 2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol () provide insight into substituent effects:

- Synthetic Methods : Both are synthesized via Grignard reactions with cyclohexene oxide, yielding high-purity products (73–81% yield). Their sulfonyl groups enhance polarity compared to the chlorothiophene moiety, affecting solubility and crystallization behavior.

- Spectroscopic Data : NMR and MS data confirm structural integrity, with distinct chemical shifts for sulfonyl vs. thiophene substituents. For example, the sulfonyl group deshields adjacent protons, whereas the thiophene ring may exhibit aromatic splitting patterns .

Table 2: Cyclohexanol Derivatives with Aromatic Substituents

Pharmacologically Active Cyclohexanol Derivatives

- Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol): A serotonin-norepinephrine reuptake inhibitor (SNRI) with a bicyclic phenethylamine structure. The dimethylamino and methoxyphenyl groups enhance blood-brain barrier penetration, contrasting with the chlorothiophene derivative’s likely lower bioavailability .

- 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol: This compound (CAS 2914-77-4) exhibits a logP of 2.63, indicating moderate lipophilicity. The dimethylaminomethyl group may enhance CNS activity, whereas the chlorothiophene substituent could favor metabolic stability .

Table 3: Bioactive Cyclohexanol Derivatives

Biological Activity

2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanol moiety with a chlorothiophene substituent, which significantly influences its reactivity and biological activity. The molecular formula is C₁₁H₁₃ClOS, with a molecular weight of approximately 202.71 g/mol. The presence of the chlorine atom enhances its electrophilic properties, making it a candidate for various biological interactions.

Antimicrobial Properties

Research indicates that 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol exhibits significant antimicrobial activity. Preliminary studies suggest that it can disrupt microbial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | Membrane disruption |

| Escherichia coli | 15 µg/mL | Metabolic interference |

| Candida albicans | 20 µg/mL | Cell wall synthesis inhibition |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical) cells. The mechanisms of action involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.73 | Induction of apoptosis |

| MCF7 | 11.20 | Cell cycle arrest at G1/S checkpoint |

| HeLa | 27.66 | ROS generation leading to cell death |

The biological activity of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol can be attributed to several mechanisms:

- Electrophilic Reactivity : The chlorine atom enables the compound to participate in electrophilic substitution reactions, allowing interaction with nucleophilic sites on biological macromolecules.

- Reactive Oxygen Species (ROS) Generation : Treatment with this compound leads to increased levels of ROS, which are known to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific checkpoints, particularly in cancer cells.

Synthesis Methods

The synthesis of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Using cyclohexanol as a starting material and chlorothiophene derivatives.

- Oxidative Reactions : Employing reagents such as potassium permanganate for oxidation processes.

Table 3: Summary of Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Cyclohexanol + Chlorothiophene | Base-catalyzed | High |

| Oxidation | Intermediate products | Varies | Variable |

Case Studies

Several studies have explored the potential applications of this compound:

- Anticancer Research : A study focusing on lung cancer cell lines demonstrated significant reductions in cell viability through apoptosis induction mechanisms.

- Antimicrobial Testing : Investigations revealed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol, and how can reaction conditions be adjusted to improve yield?

- Methodology : Multi-step synthesis typically involves cyclohexanone derivatives and halogenated thiophene precursors. Key steps include nucleophilic substitution or cyclization reactions. Adjusting solvent polarity (e.g., switching from THF to DMF) and temperature (60–80°C) can enhance reactivity. Catalytic systems like Cu(I) or Pd-based catalysts may improve regioselectivity for the chlorothiophene moiety .

- Data Analysis : Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) . Yield optimization requires balancing steric hindrance from the cyclohexanol group with electronic effects of the chloro-thiophene substituent.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol, particularly regarding stereochemical considerations?

- NMR : Use - and -NMR to identify cyclohexanol protons (δ 1.2–2.5 ppm for axial/equatorial H) and thiophene aromaticity (δ 6.5–7.5 ppm). NOESY can resolve stereochemistry by correlating spatial proximity of substituents .

- IR : Hydroxyl stretching (3200–3600 cm) and C-Cl vibrations (550–750 cm) confirm functional groups. Compare with computational spectra (DFT/B3LYP) for validation .

Advanced Research Questions

Q. What methodologies are recommended for determining the crystal structure of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol, and how can hydrogen bonding patterns be analyzed using graph set analysis?

- Crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) with high-resolution X-ray data. Mercury CSD 2.0 aids in visualizing intermolecular interactions (e.g., O-H···O/N hydrogen bonds) .

- Graph Set Analysis : Classify hydrogen bonds using Etter’s formalism (e.g., for dimeric motifs). Identify dominant patterns (e.g., chains or rings) to predict packing stability .

Q. How can researchers design experiments to evaluate the bioactivity of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol against specific biological targets, considering its dual functional groups?

- Target Selection : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., cytochrome P450 or GPCRs) due to the compound’s lipophilic cyclohexane-thiophene core.

- Interaction Studies :

- In Silico Docking : Use AutoDock Vina with PDB structures to predict binding modes. Focus on hydrogen bonding (hydroxyl group) and π-π stacking (thiophene ring) .

- In Vitro Assays : Screen for inhibition of bacterial enzymes (e.g., β-lactamases) or anti-inflammatory activity via COX-2 inhibition, leveraging the chloro-thiophene’s electrophilic potential .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in spectroscopic data when characterizing 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol, such as unexpected splitting in NMR spectra?

- Root Cause : Splitting may arise from dynamic stereochemistry (chair flipping of cyclohexanol) or impurities. Use variable-temperature NMR to distinguish conformational exchange (ΔG) from impurities .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For chiral centers, employ chiral HPLC (e.g., Chiralpak AD-H column) .

Stability & Reactivity

Q. What strategies mitigate degradation of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol under storage or reaction conditions?

- Storage : Store at –20°C in amber vials under inert gas (N) to prevent oxidation of the hydroxyl group.

- Reactivity Control : Avoid strong bases to prevent elimination (formation of cyclohexene byproducts). Use mild oxidizing agents (e.g., PCC) for selective oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.